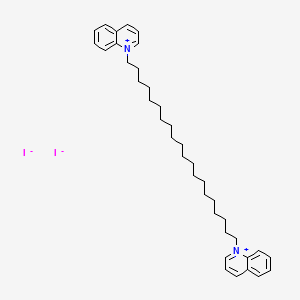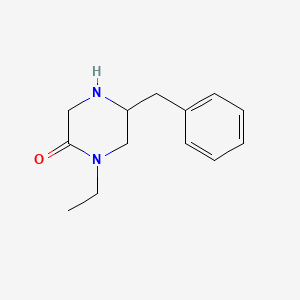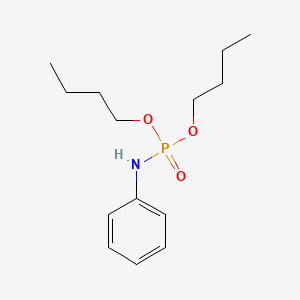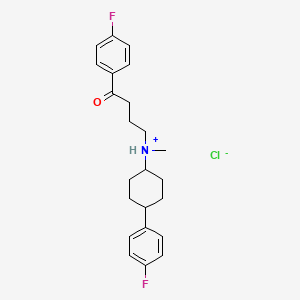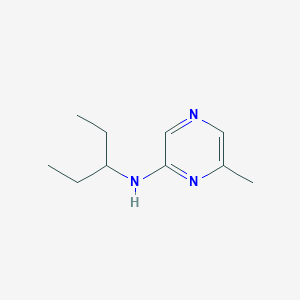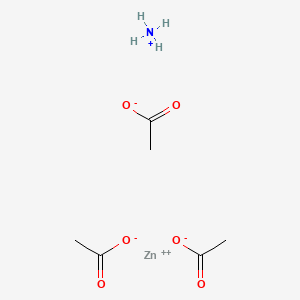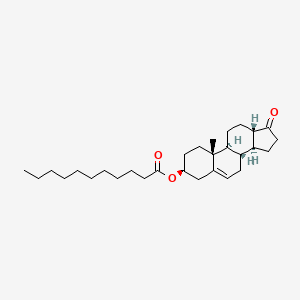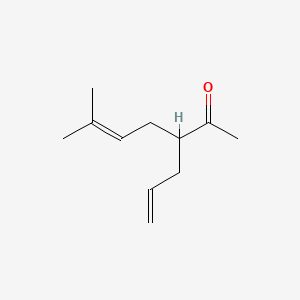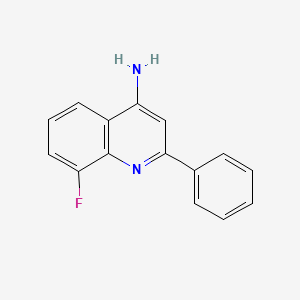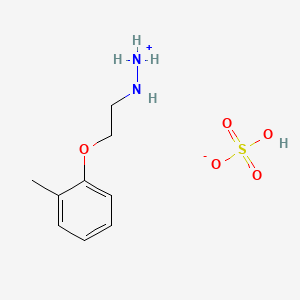
1-(2-(o-Methylphenoxy)ethyl)hydrazine hydrogen sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(o-Methylphenoxy)ethyl)hydrazine hydrogen sulfate is a chemical compound with the molecular formula C9H14N2O4S It is a hydrazine derivative, which means it contains a hydrazine group (NH-NH2) attached to an organic moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(o-Methylphenoxy)ethyl)hydrazine hydrogen sulfate typically involves the reaction of o-methylphenol with ethylene oxide to form 2-(o-methylphenoxy)ethanol. This intermediate is then reacted with hydrazine hydrate to produce 1-(2-(o-methylphenoxy)ethyl)hydrazine. Finally, the hydrazine derivative is treated with sulfuric acid to obtain the hydrogen sulfate salt .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-(o-Methylphenoxy)ethyl)hydrazine hydrogen sulfate can undergo several types of chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form various nitrogen-containing compounds.
Reduction: The compound can be reduced to form simpler hydrazine derivatives.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitrogen oxides, while reduction could produce simpler hydrazine derivatives. Substitution reactions may result in the formation of various substituted phenoxy compounds.
Applications De Recherche Scientifique
1-(2-(o-Methylphenoxy)ethyl)hydrazine hydrogen sulfate has several scientific research applications:
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(2-(o-Methylphenoxy)ethyl)hydrazine hydrogen sulfate involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This can affect various cellular pathways and processes, potentially leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylhydrazine: Another hydrazine derivative with similar chemical properties.
2-(o-Methylphenoxy)ethylamine: A related compound with an amine group instead of a hydrazine group.
Hydrazine sulfate: A simpler hydrazine derivative with similar reactivity.
Uniqueness
1-(2-(o-Methylphenoxy)ethyl)hydrazine hydrogen sulfate is unique due to the presence of both the phenoxy and hydrazine groups, which confer distinct chemical reactivity and potential biological activity. Its combination of functional groups makes it a versatile compound for various applications in research and industry .
Propriétés
Numéro CAS |
2598-72-3 |
|---|---|
Formule moléculaire |
C9H16N2O5S |
Poids moléculaire |
264.30 g/mol |
Nom IUPAC |
hydrogen sulfate;[2-(2-methylphenoxy)ethylamino]azanium |
InChI |
InChI=1S/C9H14N2O.H2O4S/c1-8-4-2-3-5-9(8)12-7-6-11-10;1-5(2,3)4/h2-5,11H,6-7,10H2,1H3;(H2,1,2,3,4) |
Clé InChI |
SWADHONMVDUVJS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1OCCN[NH3+].OS(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(3,3-diphenylpropylamino)-4-nitrophenyl]-2-methylbenzamide](/img/structure/B13747269.png)

![7-Benzothiazolesulfonic acid, 2-[4-[(hexahydro-2,4,6-trioxo-5-pyrimidinyl)azo]phenyl]-6-methyl-, monolithium salt](/img/structure/B13747282.png)
![(4s,7Ar)-1-[(2S)-6-(methoxymethoxy)-6-methyl-3-oxohept-4-yn-2-yl]-7a-methyl-octahydro-1H-inden-4-yl benzoate](/img/structure/B13747290.png)
